

Molecular structure and bonding in 3-Bromo-2-methylpropene

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Compound of Interest

Compound Name: 3-Bromo-2-methylpropene

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An In-depth Technical Guide to the Molecular Structure and Bonding of **3-Bromo-2-methylpropene**

Introduction

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile organobromine compound with the chemical formula C_4H_7Br .^{[1][2]} Its unique structure, featuring a reactive allylic bromide and a methyl group on the double bond, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of **3-Bromo-2-methylpropene**, intended for researchers, scientists, and professionals in drug development. The compound serves as a crucial reagent for introducing the methallyl moiety into various molecular frameworks and is widely used in alkylation processes and the synthesis of complex molecules like amino acids.

[1]

Molecular Structure and Bonding

The molecular structure of **3-Bromo-2-methylpropene** consists of a three-carbon propene chain. A methyl group is attached to the second carbon (C2), and a bromine atom is bonded to the first carbon (C1), which is often referred to as the 3-position in the common nomenclature "methallyl bromide". The IUPAC name is 3-bromo-2-methylprop-1-ene.^[3]

The bonding within the molecule is characterized by:

- Hybridization: The C2 and C3 atoms, involved in the double bond, are sp^2 hybridized, resulting in a trigonal planar geometry around this bond. The C1 carbon, bonded to the bromine atom, and the carbon of the methyl group are sp^3 hybridized, exhibiting a tetrahedral geometry.
- Sigma (σ) and Pi (π) Bonds: The framework of the molecule is formed by C-C and C-H sigma bonds. The double bond between C2 and C3 consists of one sigma bond and one pi (π) bond.
- C-Br Bond: The carbon-bromine bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine. This polarity, along with the allylic position of the bromine atom, makes it a good leaving group in nucleophilic substitution reactions.[4]
- Rotational Isomerism: Studies using IR spectroscopy have indicated the presence of rotational isomerism in **3-Bromo-2-methylpropene**. [5] This refers to the different spatial arrangements of atoms that can result from rotation around the single C-C bond.

Caption: Molecular structure of **3-Bromo-2-methylpropene**.

Physicochemical and Spectroscopic Data

The properties of **3-Bromo-2-methylpropene** have been characterized through various analytical techniques. A summary of its key physical properties and spectroscopic data is presented below.

Physical Properties

| Property | Value |
|---------------------------------------|----------------------------------|
| CAS Number | 1458-98-6 |
| Molecular Formula | C ₄ H ₇ Br |
| Molecular Weight | 135.00 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Density | 1.339 g/mL at 25 °C |
| Boiling Point | 94-95 °C |
| Melting Point | -115.07 °C (estimate) |
| Refractive Index (n _{20/D}) | 1.472 |
| Flash Point | 7 °C (44.6 °F) |
| Solubility | Chloroform, Ethyl Acetate |
| Storage Temperature | 2-8°C |

[Sources:[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **3-Bromo-2-methylpropene**.

| Technique | Expected Observations |
|---------------------|--|
| ^1H NMR | Three distinct signals are expected: a singlet for the two equivalent vinyl protons ($\text{C}=\text{CH}_2$), a singlet for the two protons of the bromomethyl group ($-\text{CH}_2\text{Br}$), and a singlet for the three protons of the methyl group ($-\text{CH}_3$). The integration ratio would be approximately 2:2:3. |
| ^{13}C NMR | Four signals corresponding to the four unique carbon environments: the quaternary sp^2 carbon, the vinyl sp^2 carbon ($=\text{CH}_2$), the sp^3 carbon of the bromomethyl group ($-\text{CH}_2\text{Br}$), and the sp^3 carbon of the methyl group ($-\text{CH}_3$). |
| IR Spectroscopy | Characteristic absorption bands include $\text{C}=\text{C}$ stretching vibration (around 1650 cm^{-1}), sp^2 C-H stretching (above 3000 cm^{-1}), sp^3 C-H stretching (below 3000 cm^{-1}), and a C-Br stretching vibration (typically in the $600\text{-}500\text{ cm}^{-1}$ region). |
| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br). |

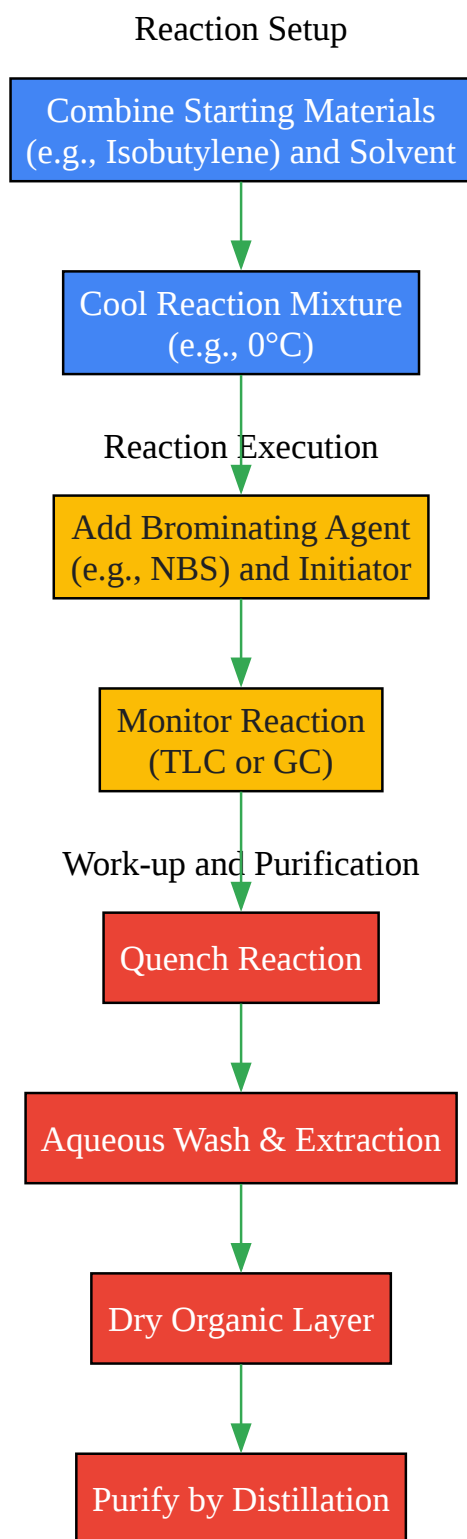
[Sources:[8][9]]

Experimental Protocols & Reactivity

3-Bromo-2-methylpropene is a key substrate in numerous organic reactions, primarily due to the reactivity of its allylic bromide group.

Synthesis of 3-Bromo-2-methylpropene

A common laboratory synthesis involves the allylic bromination of isobutylene or the reaction of isobutylene glycol with a brominating agent. Another approach starts from tert-butanol.[10] The general workflow for a synthesis reaction is depicted below.



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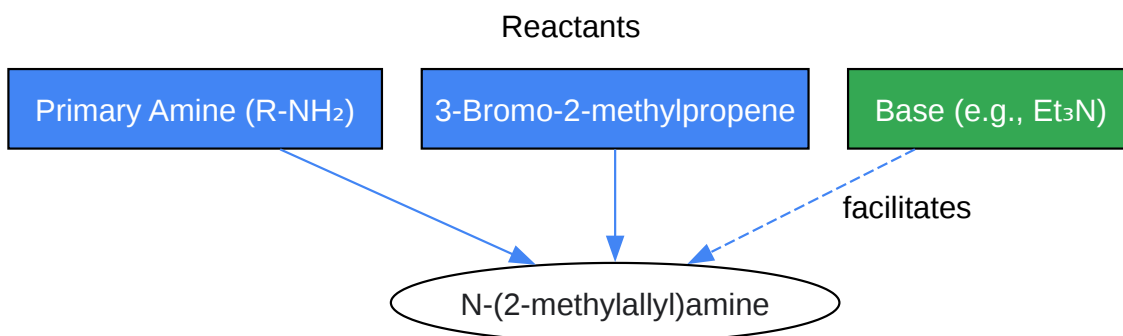
Caption: General experimental workflow for synthesis.

Application in Synthesis: Preparation of Alkenyl Imines

3-Bromo-2-methylpropene is used in the synthesis of various compounds, including alkenyl imines and for chiral phase transfer alkylation leading to (S)- α -alkylcysteines.^{[1][2][5]} A representative protocol involves its reaction with a primary amine to form an N-alkenyl amine, which can then be isomerized or further functionalized.

Detailed Methodology:

- **Reaction Setup:** A solution of the primary amine (1.0 eq) in an appropriate aprotic solvent (e.g., THF, acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution to neutralize the HBr formed during the reaction.
- **Addition of Alkylating Agent:** **3-Bromo-2-methylpropene** (1.1 eq) is added dropwise to the stirred solution at room temperature or a slightly elevated temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the ammonium salt by-product. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired alkenyl imine or N-alkenyl amine.



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Caption: Nucleophilic substitution reaction pathway.

Conclusion

3-Bromo-2-methylpropene is a fundamental building block in organic chemistry. Its structural characteristics, particularly the sp^2 hybridized alkene core and the reactive allylic C-Br bond, dictate its chemical behavior and wide-ranging applications. A thorough understanding of its molecular structure, bonding, and reactivity is essential for its effective utilization in the synthesis of pharmaceuticals and other high-value chemical entities. The data and protocols presented in this guide offer a detailed technical resource for scientists engaged in synthetic chemistry and drug development.

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